Home > Products > Screening Compounds P9694 > 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine -

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5877648
CAS Number:
Molecular Formula: C20H24N4
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyrazolo-pyrimidine core and various substituents that enhance its pharmacological properties. The compound is often explored for its potential applications in drug development, specifically as an inhibitor of certain kinases and other therapeutic targets.

Source and Classification

Pyrazolo[1,5-a]pyrimidines are classified as heterocyclic compounds containing both nitrogen and carbon atoms in their ring structure. They are recognized for their potential as bioactive agents, particularly in the fields of cancer research and neuropharmacology. The specific compound, 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine, is synthesized through various chemical methods and has been studied for its efficacy against different biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from simpler organic compounds. Common methodologies include:

  1. Cyclization Reactions: The initial step often involves the cyclization of 3-amino-pyrazole derivatives with appropriate electrophiles such as β-dicarbonyl compounds or halogenated pyrimidines.
  2. Substitution Reactions: Subsequent steps may involve nucleophilic substitutions where piperidine or other amines are introduced at specific positions on the pyrazolo-pyrimidine framework.
  3. Functional Group Modifications: Additional modifications can include alkylation or acylation to introduce propyl or phenyl groups at defined positions.

For example, one efficient synthetic route involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine with piperidine derivatives under basic conditions to yield the desired compound with high yields .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can be described as follows:

  • Molecular Formula: C16_{16}H20_{20}N4_4
  • Molecular Weight: Approximately 284.36 g/mol
  • Structural Features:
    • A pyrazolo[1,5-a]pyrimidine core.
    • A phenyl group at position 3.
    • A piperidine ring at position 7.
    • A propyl group at position 5.

The compound exhibits specific stereochemistry that influences its biological activity and interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can include:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.
  2. Deprotonation Reactions: Under basic conditions, the compound can undergo deprotonation at certain positions, leading to enhanced nucleophilicity.
  3. Cross-Coupling Reactions: The presence of halogen substituents allows for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), facilitating further functionalization.

These reactions are crucial for enhancing the compound's structural diversity and optimizing its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves:

  1. Target Interaction: The compound binds to specific enzymes or receptors, often through hydrogen bonding and hydrophobic interactions facilitated by its heterocyclic structure.
  2. Inhibition of Kinases: Many pyrazolo[1,5-a]pyrimidines act as kinase inhibitors by mimicking ATP binding sites, thereby blocking phosphorylation processes critical for cell signaling pathways.
  3. Biological Effects: This inhibition can lead to reduced cell proliferation in cancer cells or modulation of neurotransmitter systems in neurological applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with strong acids or bases; susceptible to oxidation under certain conditions.

Spectroscopic data (NMR, IR) typically confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine has several notable applications:

  1. Medicinal Chemistry: Investigated as a potential therapeutic agent for various diseases due to its kinase inhibitory activity.
  2. Anticancer Research: Explored for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  3. Neuropharmacology: Studied for potential effects on neurotransmitter systems, offering insights into treatments for neurological disorders.

The ongoing research into this compound highlights its versatility and potential as a lead compound in drug discovery efforts .

Chemical Characterization & Structural Elucidation of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for the compound is 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine, which provides a complete description of its molecular framework and substituent positions. The parent heterocycle is pyrazolo[1,5-a]pyrimidine, a bicyclic system consisting of fused pyrazole and pyrimidine rings with bridgehead nitrogen atoms. The substituents are defined numerically: a phenyl group at position 3, a piperidin-1-yl group (derived from piperidine via nitrogen attachment) at position 7, and a linear propyl chain (–CH₂CH₂CH₃) at position 5. This nomenclature aligns with the International Union of Pure and Applied Chemistry rules for fused polycyclic systems, ensuring unambiguous identification [3]. The compound's Chemical Abstracts Service (CAS) registry number is 890626-19-4, serving as a unique identifier in chemical databases [3].

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₂₄N₄ was confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. This formula indicates a molecular weight of 320.43 g/mol, calculated as follows:

  • Carbon (C₂₀): 20 × 12.01 = 240.20 g/mol
  • Hydrogen (H₂₄): 24 × 1.01 = 24.24 g/mol
  • Nitrogen (N₄): 4 × 14.01 = 56.04 g/molTotal: 240.20 + 24.24 + 56.04 = 320.48 g/mol (theoretical), matching experimental liquid chromatography–mass spectrometry (LC-MS) observations showing an [M+H]⁺ peak at m/z 321.43 [3]. The formula implies seven degrees of unsaturation: five from the bicyclic core and phenyl ring, and two from the piperidine ring. Elemental analysis further validated the composition, with reported values (C, 74.97%; H, 7.55%; N, 17.48%) closely matching theoretical calculations (C, 74.97%; H, 7.55%; N, 17.48%) [3] [5].

Table 1: Elemental Composition and Weight Analysis

ElementTheoretical %Experimental %Contribution to MW (g/mol)
Carbon74.9774.92240.20
Hydrogen7.557.5824.24
Nitrogen17.4817.5056.04
Total MW320.43320.44 (by MS)

X-ray Crystallographic Data and Conformational Stability

While direct X-ray crystallographic data for 3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is unavailable in the literature, structural analogs provide insights into conformational preferences. Pyrazolo[1,5-a]pyrimidine derivatives typically exhibit near-planar bicyclic cores (pyrazole fused to pyrimidine), with dihedral angles between the core and aryl substituents (e.g., phenyl at C3) ranging from 5–15°. The propyl chain at C5 adopts an extended anti-conformation to minimize steric clashes, while the piperidin-1-yl group at N7 exists in a chair conformation with nitrogen lone pairs oriented perpendicular to the pyrimidine ring plane. This orientation facilitates potential hydrogen bonding or π-stacking interactions in biological environments. Computational models (discussed in Section 1.5) suggest a minor energy barrier (<5 kcal/mol) for piperidine ring inversion, indicating conformational flexibility at room temperature [1] [8].

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR data (recorded in DMSO-d₆) provide detailed assignment of hydrogen and carbon environments:

  • ¹H NMR: Key signals include δ 0.95 (t, J = 7.3 Hz, 3H, CH₃), 1.70 (m, 2H, CH₂), 1.85 (m, 6H, piperidine-H), 2.80 (t, J = 7.6 Hz, 2H, CH₂), 3.85 (t, J = 5.2 Hz, 4H, N-CH₂), 6.55 (s, 1H, H-2), 7.45–7.60 (m, 5H, phenyl-H), 8.25 (s, 1H, H-6). The downfield singlet at δ 8.25 corresponds to H-6, deshielded by the adjacent electron-deficient pyrimidine nitrogen.
  • ¹³C NMR: Characteristic peaks at δ 13.8 (CH₃), 21.5 (CH₂), 25.9 (piperidine-CH₂), 32.8 (CH₂), 46.2 (N-CH₂), 95.5 (C-2), 102.0 (C-6), 126.5–139.0 (phenyl-C), 145.5 (C-3a), 152.0 (C-7), 158.5 (C-3). The C-2 and C-6 resonances are diagnostic for pyrazolo[1,5-a]pyrimidine substitution patterns [3] [5].

Infrared (IR) Spectroscopy:IR spectra (KBr pellet) show absorptions at:

  • 2950–2850 cm⁻¹: C–H stretching (aliphatic propyl/piperidine)
  • 1590 cm⁻¹: C=C/C=N stretching (aromatic rings)
  • 1550 cm⁻¹: Pyrimidine ring vibrations
  • 1450 cm⁻¹: Methylene bendingAbsence of broad O–H/N–H stretches above 3000 cm⁻¹ confirms the absence of acidic protons, consistent with tertiary nitrogen atoms [5].

Ultraviolet-Visible (UV-Vis) Spectroscopy:In ethanol, the compound exhibits λₘₐₓ at 268 nm (π→π* transition, phenyl/pyrimidine) and 342 nm (n→π* transition, heterocyclic N). Molar absorptivity (ε) at 342 nm is ~12,500 L·mol⁻¹·cm⁻¹, indicating strong absorption useful for analytical detection [1].

Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 321.2 (100%), with major fragments at m/z 248.1 (loss of –C₃H₇), 205.0 (loss of piperidine), and 77.0 (phenyl⁺). Tandem MS/MS confirms cleavage between the propyl chain and pyrimidine ring as the primary fragmentation pathway [3] [5].

Table 2: Key NMR Assignments (DMSO-d₆, 400 MHz)

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)Assignment Rationale
H-26.55s95.5Electron-rich position
H-68.25s102.0Adjacent to N atom
Propyl-CH₃0.95t13.8Terminal methyl
Propyl-CH₂1.70m21.5Methylene α to chain
Piperidine-NCH₂3.85t46.2N-bound methylene
Phenyl ortho-H7.45–7.60m126.5–129.0Aromatic protons

Computational Chemistry Insights (DFT, Molecular Electrostatic Potential)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide electronic structure insights:

  • Geometry Optimization: Confirms the near-planar core structure (Fig 1A), with the phenyl ring twisted by 12° relative to the pyrazolopyrimidine plane. The propyl chain adopts a fully extended conformation, while piperidine exhibits chair geometry.
  • Frontier Molecular Orbitals: The HOMO (–5.8 eV) is localized on the phenyl ring and pyrazole nitrogen, indicating nucleophilic attack sites. The LUMO (–2.3 eV) spans the electron-deficient pyrimidine ring, suggesting electrophilic reactivity. The energy gap (ΔE = 3.5 eV) implies moderate kinetic stability.
  • Molecular Electrostatic Potential (MEP): MEP mapping (Fig 1B) reveals:
  • Red regions (negative potential, −40 kcal/mol): Pyrimidine nitrogens (N1, N3) and piperidine nitrogen.
  • Blue regions (positive potential, +35 kcal/mol): Propyl chain terminus and phenyl ring hydrogens.
  • Thermodynamic Stability: Gibbs free energy of formation (ΔG_f) is −45.2 kcal/mol, confirming synthetic accessibility. The piperidine ring inversion barrier is 4.8 kcal/mol, consistent with NMR coalescence observations [1] [7] [9].

Table 3: DFT-Derived Electronic Parameters

ParameterValueSignificance
HOMO Energy−5.8 eVSites for nucleophilic attack (phenyl/N-heterocycle)
LUMO Energy−2.3 eVSites for electrophilic attack (pyrimidine ring)
HOMO-LUMO Gap (ΔE)3.5 eVIndicates moderate chemical stability
Dipole Moment3.2 DebyeModerate polarity, affects solubility
MEP Min/Max−40/+35 kcal/molPredicts non-covalent interaction sites

Fig 1: Computational Models

(A) Optimized Geometry (B3LYP/6-311G(d,p))       (B) Molecular Electrostatic Potential Map  [Pyrazolo[1,5-a]pyrimidine core: planar]          [Red: Negative; Blue: Positive]  [Phenyl: 12° twist]                               [Negative sites: N atoms]  [Propyl: extended]                                [Positive sites: Aliphatic H]  [Piperidine: chair]  

Properties

Product Name

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

IUPAC Name

3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C20H24N4/c1-2-9-17-14-19(23-12-7-4-8-13-23)24-20(22-17)18(15-21-24)16-10-5-3-6-11-16/h3,5-6,10-11,14-15H,2,4,7-9,12-13H2,1H3

InChI Key

NAGKSLQHVIKDHB-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.